molecular formula C19H19N3O3S B12742435 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- CAS No. 103688-00-2

2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)-

Cat. No.: B12742435
CAS No.: 103688-00-2
M. Wt: 369.4 g/mol
InChI Key: GBTBVBCXEBEUDB-UHFFFAOYSA-N
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Description

2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of Friedländer condensation, where anthranilic acid derivatives are used as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide in toluene.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterase, which plays a role in signal transduction pathways . The compound’s ability to bind to specific receptors and interfere with cellular processes underlies its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

103688-00-2

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[5-(4-methylphenyl)sulfonyl-4H-pyrazolo[4,3-c]quinolin-2-yl]ethanol

InChI

InChI=1S/C19H19N3O3S/c1-14-6-8-16(9-7-14)26(24,25)22-13-15-12-21(10-11-23)20-19(15)17-4-2-3-5-18(17)22/h2-9,12,23H,10-11,13H2,1H3

InChI Key

GBTBVBCXEBEUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN(N=C3C4=CC=CC=C42)CCO

Origin of Product

United States

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